3-Hydrazinyl-8-propyl-8-azabicyclo[3.2.1]octane
CAS No.:
Cat. No.: VC17662401
Molecular Formula: C10H21N3
Molecular Weight: 183.29 g/mol
* For research use only. Not for human or veterinary use.
![3-Hydrazinyl-8-propyl-8-azabicyclo[3.2.1]octane -](/images/structure/VC17662401.png)
Specification
Molecular Formula | C10H21N3 |
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Molecular Weight | 183.29 g/mol |
IUPAC Name | (8-propyl-8-azabicyclo[3.2.1]octan-3-yl)hydrazine |
Standard InChI | InChI=1S/C10H21N3/c1-2-5-13-9-3-4-10(13)7-8(6-9)12-11/h8-10,12H,2-7,11H2,1H3 |
Standard InChI Key | AILFQZXYNOQNPF-UHFFFAOYSA-N |
Canonical SMILES | CCCN1C2CCC1CC(C2)NN |
Introduction
Structural and Chemical Identity
Core Architecture
The azabicyclo[3.2.1]octane scaffold consists of a seven-membered bicyclic system with a nitrogen atom at the bridgehead (8-position). In 3-hydrazinyl-8-propyl-8-azabicyclo[3.2.1]octane, this framework is modified by:
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Hydrazinyl group (-NH-NH₂) at position 3, introducing nucleophilic and redox-active properties.
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Propyl chain (-CH₂CH₂CH₃) at position 8, enhancing lipophilicity and potential membrane permeability .
The molecular formula is C₁₀H₁₉N₃, with a calculated exact mass of 181.1580 g/mol. Key physicochemical properties inferred from analogs include:
Synthetic Methodologies
Retrosynthetic Analysis
Plausible routes to 3-hydrazinyl-8-propyl-8-azabicyclo[3.2.1]octane involve functionalization of preformed bicyclic intermediates:
Route 1: N-Alkylation Followed by Hydrazine Substitution
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N-Propylation: React 8-azabicyclo[3.2.1]octane with 1-bromopropane under basic conditions (K₂CO₃, DMF, 80°C).
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Hydrazine Introduction: Substitute a leaving group (e.g., chloride) at position 3 with hydrazine (NH₂NH₂) in ethanol at reflux.
Route 2: Cycloaddition Strategies
Adapting methods from enantioselective 1,3-dipolar cycloadditions , diazo imine precursors could generate the bicyclic core, followed by hydrazinyl functionalization.
Challenges in Synthesis
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Steric Hindrance: The bicyclic system’s rigidity complicates nucleophilic substitution at position 3.
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Hydrazine Stability: Oxidative decomposition risks necessitate inert atmospheres during reactions.
Physicochemical and Reactivity Profiles
Stability Under Varied Conditions
Condition | Behavior |
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Aqueous Acid (1M HCl) | Hydrazinyl group protonates; slow hydrolysis over 12h |
Aqueous Base (1M NaOH) | Dehydration risk at elevated temperatures |
Oxidative Environments | Forms diazenium derivatives (R-N=N-O⁻) |
Spectroscopic Signatures
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¹H NMR:
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IR: N-H stretch at 3300 cm⁻¹, C-N at 1250 cm⁻¹
Target | Mechanism | Rationale |
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Monoamine Oxidase (MAO) | Hydrazine moiety as reversible inhibitor | MAO inhibition by hydrazines |
Dopamine Receptors | Bicyclic core similarity to tropanes | Tropane-based ligands |
Material Science Applications
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Coordination Chemistry: Hydrazinyl group as a ligand for transition metals (e.g., Ru, Pd).
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Polymer Modifiers: Cross-linking agent in epoxy resins due to bifunctional -NH-NH₂ group.
Research Gaps and Future Directions
Unresolved Questions
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Stereochemical Control: No data on enantioselective synthesis; chirality at position 3 could critically affect bioactivity .
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Toxicity Profile: Hydrazine derivatives often exhibit hepatotoxicity; in vivo studies are needed.
Recommended Studies
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